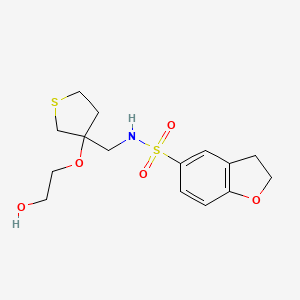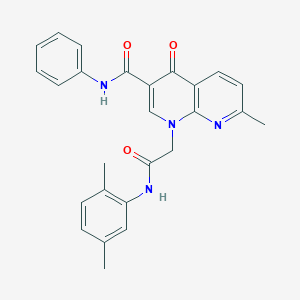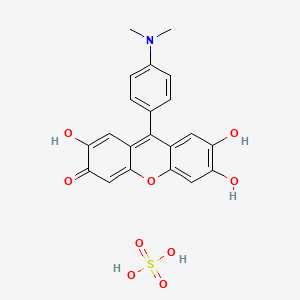![molecular formula C15H20ClN3O2 B2812663 3-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,1-dimethylurea CAS No. 1796207-81-2](/img/structure/B2812663.png)
3-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,1-dimethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,1-dimethylurea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, drug discovery, and neuropharmacology. This compound is also known as ABT-288 and is a potent and selective agonist of the dopamine D4 receptor.
作用機序
The mechanism of action of 3-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,1-dimethylurea involves the activation of the dopamine D4 receptor, which is a G protein-coupled receptor (GPCR) that is primarily expressed in the prefrontal cortex and limbic regions of the brain. The activation of the dopamine D4 receptor by this compound leads to the inhibition of the cAMP signaling pathway, which ultimately results in the modulation of various physiological processes, including neurotransmitter release, gene expression, and synaptic plasticity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various in vitro and in vivo models. This compound has been shown to have potent and selective agonist activity at the dopamine D4 receptor, which leads to the modulation of various physiological processes, including neurotransmitter release, gene expression, and synaptic plasticity. The activation of the dopamine D4 receptor by this compound has been shown to have potential therapeutic effects in various neurological disorders, including schizophrenia, ADHD, and Parkinson's disease.
実験室実験の利点と制限
The advantages of using 3-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,1-dimethylurea in lab experiments include its potent and selective agonist activity at the dopamine D4 receptor, which allows for the modulation of various physiological processes. The limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise to synthesize and handle the compound safely.
将来の方向性
There are several future directions for the study of 3-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,1-dimethylurea. One direction is to further investigate the potential therapeutic effects of this compound in various neurological disorders, including schizophrenia, ADHD, and Parkinson's disease. Another direction is to study the structural and functional properties of the dopamine D4 receptor and its interaction with this compound. Additionally, further research is needed to optimize the synthesis method of this compound to improve the yield and purity of the final product.
合成法
The synthesis of 3-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,1-dimethylurea is a multi-step process that involves the reaction of 2-chlorobenzoyl chloride with piperidine to form the intermediate 1-(2-chlorobenzoyl)piperidine. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product, this compound. The synthesis of this compound has been well documented in the literature, and various modifications to the synthesis method have been proposed to improve the yield and purity of the final product.
科学的研究の応用
3-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,1-dimethylurea has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. This compound has been shown to be a potent and selective agonist of the dopamine D4 receptor, which is involved in various physiological processes, including cognition, emotion, and motor function. The activation of the dopamine D4 receptor by this compound has been shown to have potential therapeutic effects in various neurological disorders, including schizophrenia, attention deficit hyperactivity disorder (ADHD), and Parkinson's disease.
特性
IUPAC Name |
3-[1-(2-chlorobenzoyl)piperidin-4-yl]-1,1-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2/c1-18(2)15(21)17-11-7-9-19(10-8-11)14(20)12-5-3-4-6-13(12)16/h3-6,11H,7-10H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSUIVDXVALLLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1CCN(CC1)C(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-hydroxy-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2812581.png)

![2-(3-Hydroxypropyl)-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2812584.png)
![N-(2-chlorophenyl)-4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidine-1-carboxamide](/img/structure/B2812585.png)
![4H-Pyrido[3,2-b]-1,4-oxazine-4-carboxylic acid, 6-amino-2,3-dihydro-2,2-dimethyl-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B2812586.png)

![N-(4-fluorophenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2812592.png)




![Ethyl spiro[2.5]octane-6-carboxylate](/img/structure/B2812599.png)

![tert-butyl N-[2-hydroxy-1-(2-methyl-1,3-thiazol-4-yl)ethyl]carbamate](/img/structure/B2812603.png)
